Clioxanide

Description

Properties

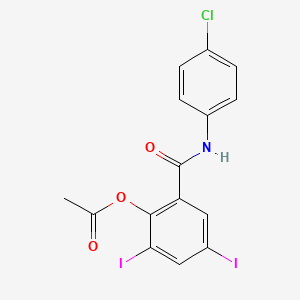

IUPAC Name |

[2-[(4-chlorophenyl)carbamoyl]-4,6-diiodophenyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10ClI2NO3/c1-8(20)22-14-12(6-10(17)7-13(14)18)15(21)19-11-4-2-9(16)3-5-11/h2-7H,1H3,(H,19,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICKMASVVMCGZLR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=C(C=C(C=C1I)I)C(=O)NC2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10ClI2NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1065766 | |

| Record name | Benzamide, 2-(acetyloxy)-N-(4-chlorophenyl)-3,5-diiodo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1065766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

541.50 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14437-41-3 | |

| Record name | 2-(Acetyloxy)-N-(4-chlorophenyl)-3,5-diiodobenzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14437-41-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Clioxanide [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014437413 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CLIOXANIDE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=233846 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzamide, 2-(acetyloxy)-N-(4-chlorophenyl)-3,5-diiodo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzamide, 2-(acetyloxy)-N-(4-chlorophenyl)-3,5-diiodo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1065766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Clioxanide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.906 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CLIOXANIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2Q9A409N0B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide on the Core Mechanism of Action of Clioxanide Against Fasciola hepatica

For Researchers, Scientists, and Drug Development Professionals

Introduction

Clioxanide is a salicylanilide (B1680751) anthelmintic with proven efficacy against the liver fluke, Fasciola hepatica. This document provides a detailed technical overview of its core mechanism of action, focusing on the disruption of the parasite's energy metabolism. Due to a scarcity of publicly available research specifically quantifying the biochemical and ultrastructural effects of this compound on F. hepatica, this guide incorporates data from closely related and structurally similar salicylanilides, namely rafoxanide (B1680503) and closantel (B1026), to provide a comprehensive understanding of the drug class's activity. This comparative approach is necessary to illustrate the well-established mechanism of action for this group of compounds.

Core Mechanism of Action: Uncoupling of Oxidative Phosphorylation

The primary mechanism of action of this compound and other salicylanilides is the uncoupling of oxidative phosphorylation in the mitochondria of Fasciola hepatica.[1] This process disrupts the crucial link between electron transport and ATP synthesis, leading to a rapid depletion of the parasite's energy reserves and ultimately, its death.

Biochemical Cascade of Uncoupling

This compound, being a lipophilic molecule, can readily diffuse across the inner mitochondrial membrane. As a protonophore, it shuttles protons (H+) from the intermembrane space back into the mitochondrial matrix, bypassing the ATP synthase complex. This dissipation of the proton motive force, which is essential for driving ATP synthesis, leads to a cascade of metabolic disruptions:

-

Inhibition of ATP Synthesis: The influx of protons into the matrix neutralizes the electrochemical gradient, effectively halting the production of ATP by ATP synthase.

-

Increased Oxygen Consumption: In an attempt to re-establish the proton gradient, the electron transport chain works at an accelerated rate, leading to a futile cycle of increased oxygen consumption without concomitant ATP production.

-

Depletion of Energy Reserves: The parasite, starved of its primary energy currency, begins to rapidly consume its stored energy reserves, principally glycogen.

The following diagram illustrates the signaling pathway of this compound-induced uncoupling of oxidative phosphorylation.

Caption: this compound acts as a protonophore, disrupting the proton gradient across the inner mitochondrial membrane.

Quantitative Data on Biochemical Effects

While specific quantitative data for this compound's direct impact on F. hepatica's biochemical parameters are limited, studies on the closely related salicylanilide, rafoxanide, provide valuable insights into the expected effects.

| Parameter | Drug | Host | Time Post-Treatment | Observation | Source |

| Glycogen | Rafoxanide | Sheep | 4-24 hours | Decreased levels | [1] |

| Malate | Rafoxanide | Sheep | 4-24 hours | Decreased levels | [1] |

| NADH | Rafoxanide | Sheep | 4-24 hours | Decreased levels | [1] |

| ATP | Rafoxanide | Sheep | 4-24 hours | Markedly decreased levels | [1] |

| Oxygen Uptake | Oxyclozanide (B1678079) | F. hepatica (in vitro) | N/A | Stimulated by 20-40% at 0.1-1 µM | [2] |

| Apparent Death | Oxyclozanide | F. hepatica (in vitro) | 24 hours | Caused by 3.5-7 µM | [2] |

Note: The data for oxyclozanide is included to further illustrate the uncoupling effect within the salicylanilide class.

Experimental Protocols

In Vitro Culture of Adult Fasciola hepatica

This protocol is fundamental for controlled studies of drug action.

Materials:

-

RPMI-1640 culture medium

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Phosphate-Buffered Saline (PBS), sterile

-

Adult Fasciola hepatica flukes

-

Sterile petri dishes or multi-well plates

-

Incubator (37°C, 5% CO2)

Procedure:

-

Collect adult flukes from the bile ducts of freshly slaughtered, infected animals.

-

Wash the flukes multiple times with sterile PBS at 37°C to remove bile and host debris.

-

Prepare the culture medium: RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin.

-

Place individual flukes in petri dishes or wells of a multi-well plate containing a sufficient volume of culture medium to ensure complete submersion.

-

Incubate at 37°C in a humidified atmosphere with 5% CO2.

-

For drug studies, add the desired concentration of this compound (dissolved in a suitable solvent like DMSO) to the culture medium. Include appropriate solvent controls.

-

Observe the flukes at predetermined time points for motility and morphological changes.

The following diagram outlines the workflow for in vitro drug testing on Fasciola hepatica.

Caption: Workflow for in vitro efficacy testing of this compound against adult Fasciola hepatica.

Measurement of ATP Levels

Materials:

-

Fasciola hepatica flukes (treated and control)

-

Liquid nitrogen

-

Trichloroacetic acid (TCA) or perchloric acid

-

ATP assay kit (luciferin-luciferase based)

-

Luminometer

Procedure:

-

Following in vitro or in vivo treatment, rapidly freeze the flukes in liquid nitrogen to halt metabolic activity.

-

Homogenize the frozen flukes in cold TCA or perchloric acid to extract ATP and precipitate proteins.

-

Centrifuge the homogenate to pellet the protein debris.

-

Neutralize the supernatant containing the ATP extract.

-

Use a commercial ATP assay kit according to the manufacturer's instructions. This typically involves mixing the sample with a luciferin-luciferase reagent.

-

Measure the resulting bioluminescence using a luminometer. The light output is directly proportional to the ATP concentration.

-

Normalize the ATP concentration to the protein content of the initial homogenate.

Secondary Effects of this compound

While the uncoupling of oxidative phosphorylation is the primary mechanism, secondary effects contribute to the overall anthelmintic activity of this compound.

Tegumental Damage

Experimental Protocol: Scanning Electron Microscopy (SEM) of the Tegument

Materials:

-

Treated and control F. hepatica flukes

-

Glutaraldehyde (B144438) solution (e.g., 2.5% in cacodylate buffer)

-

Osmium tetroxide solution

-

Ethanol (B145695) series (for dehydration)

-

Critical point dryer

-

Sputter coater (gold or gold-palladium)

-

Scanning Electron Microscope

Procedure:

-

Fix the flukes in glutaraldehyde solution for several hours at 4°C.

-

Wash the fixed flukes in buffer.

-

Post-fix in osmium tetroxide to enhance contrast.

-

Wash again in buffer.

-

Dehydrate the samples through a graded series of ethanol concentrations.

-

Dry the samples using a critical point dryer to prevent distortion.

-

Mount the dried flukes on stubs and coat with a thin layer of gold or gold-palladium using a sputter coater.

-

Examine the samples under a scanning electron microscope to visualize surface morphology.

The logical relationship for the induction of tegumental damage is depicted below.

Caption: Logical progression from this compound exposure to observable tegumental damage.

Neuromuscular Effects

Several fasciolicides, including salicylanilides, are known to induce paralysis in F. hepatica.[5] Oxyclozanide and rafoxanide, for instance, cause a rapid spastic paralysis of the fluke at concentrations of 1.0 µg/ml and above in vitro.[5] This effect is likely a consequence of the profound disruption of energy metabolism, as muscle contraction and nerve function are highly ATP-dependent processes. The rapid paralysis would contribute to the expulsion of the fluke from the bile ducts.

Experimental Protocol: In Vitro Motility Assay

Materials:

-

Adult F. hepatica flukes

-

Culture medium

-

Isometric transducer system or a simple visual scoring system

-

This compound solution

Procedure:

-

Acclimatize adult flukes in culture medium at 37°C.

-

For a quantitative assessment, attach one end of the fluke to a fixed point and the other to an isometric transducer to record muscle contractions.

-

For a qualitative assessment, place individual flukes in separate wells of a multi-well plate.

-

Add this compound at various concentrations to the medium.

-

Record the frequency and amplitude of contractions (quantitative) or assign a motility score based on visual observation (qualitative) at regular intervals. A common scoring system ranges from 3 (normal, vigorous movement) to 0 (no movement).

In Vivo Efficacy of this compound

Studies in sheep have demonstrated the efficacy of this compound against both immature and mature F. hepatica.

| Host | Age of Infection | Dose | Route of Administration | Efficacy (%) | Source |

| Sheep | 6 weeks | 40 mg/kg | Oral | 85 | [6] |

| Sheep | 6 weeks | 40 mg/kg | Intra-ruminal | 90 | [6] |

| Sheep | 12 weeks | 20 mg/kg | Oral | 96 | [6] |

| Sheep | 12 weeks | 20 mg/kg | Intra-ruminal | 96 | [6] |

| Sheep | 12 weeks | 20 mg/kg | Intra-abomasal | 82 | [6] |

These data highlight the effectiveness of this compound under practical conditions and suggest that the route of administration can influence its efficacy against immature flukes.

Conclusion

This compound exerts its potent anthelmintic effect against Fasciola hepatica primarily by acting as an uncoupler of oxidative phosphorylation. This leads to a catastrophic failure of the parasite's energy metabolism, characterized by the cessation of ATP synthesis and the rapid depletion of energy stores. The resulting energy crisis manifests as secondary effects, including severe damage to the protective tegument and neuromuscular paralysis, which collectively contribute to the death and expulsion of the fluke. While specific quantitative data for this compound are limited, the well-documented effects of related salicylanilides provide a robust model for its mechanism of action. Further research focusing on the specific biochemical and ultrastructural changes induced by this compound would be beneficial for a more complete understanding and for the development of strategies to combat potential drug resistance.

References

- 1. The metabolic profile of adult Fasciola hepatica obtained from rafoxanide-treated sheep - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. cabidigitallibrary.org [cabidigitallibrary.org]

- 3. researchgate.net [researchgate.net]

- 4. Fasciola hepatica: Histological changes in the somatic and reproductive tissues of liver fluke following closantel treatment of experimentally-infected sheep - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Fasciola hepatica: motility response to fasciolicides in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The efficiency of this compound and rafoxanide against Fasciola hepatica in sheep by different routes of administration - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: In Vitro Efficacy Testing of Clioxanide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Clioxanide is a salicylanilide (B1680751) anthelmintic agent historically used in veterinary medicine to control parasitic infections, particularly those caused by trematodes such as Fasciola hepatica (liver fluke) and hematophagous nematodes like Haemonchus contortus. As with other salicylanilides, the primary mechanism of action for this compound is believed to be the uncoupling of oxidative phosphorylation in the parasite's mitochondria. This disruption of the proton gradient across the inner mitochondrial membrane leads to a rapid depletion of cellular ATP, causing paralysis and eventual death of the parasite.

These application notes provide detailed protocols for the in vitro evaluation of this compound's anthelmintic efficacy and cytotoxicity. The protocols are designed to be adaptable for screening this compound and other novel compounds against various helminth parasites of veterinary and medical importance.

Mechanism of Action: Mitochondrial Uncoupling

This compound, as a lipophilic weak acid, is thought to act as a proton ionophore, shuttling protons across the inner mitochondrial membrane. This action dissipates the crucial proton gradient that drives ATP synthase. The collapse of this gradient uncouples the electron transport chain from ATP synthesis, leading to a futile cycle of oxygen consumption without energy production. This cellular energy crisis results in spastic paralysis of the parasite, followed by its expulsion from the host.

Data Presentation: Quantitative Efficacy of this compound

Table 1: In Vitro Motility Inhibition of Adult Parasites by this compound

| Parasite Species | Time Point (hours) | This compound Conc. (µM) | Motility Score (Mean ± SD) | % Inhibition |

| Fasciola hepatica | 24 | 1 | ||

| 10 | ||||

| 50 | ||||

| 100 | ||||

| Haemonchus contortus | 24 | 1 | ||

| 10 | ||||

| 50 | ||||

| 100 |

Table 2: In Vitro Egg Hatch Inhibition by this compound

| Parasite Species | This compound Conc. (µM) | No. of Eggs (Mean) | No. of Hatched Larvae (Mean) | % Hatch Inhibition |

| Fasciola hepatica | 1 | |||

| 10 | ||||

| 50 | ||||

| 100 | ||||

| Haemonchus contortus | 1 | |||

| 10 | ||||

| 50 | ||||

| 100 |

Table 3: Cytotoxicity of this compound (MTT Assay)

| Cell Line | This compound Conc. (µM) | % Cell Viability (Mean ± SD) | IC50 (µM) |

| e.g., HepG2 | 1 | ||

| 10 | |||

| 50 | |||

| 100 | |||

| e.g., VERO | 1 | ||

| 10 | |||

| 50 | |||

| 100 |

Experimental Protocols

Protocol 1: Adult Helminth Motility Assay

This assay assesses the effect of this compound on the viability of adult helminths by observing their motility.

Materials:

-

Adult parasites (e.g., Fasciola hepatica, Haemonchus contortus)

-

RPMI-1640 medium (or other suitable culture medium)

-

Fetal Bovine Serum (FBS)

-

Antibiotics (e.g., Penicillin-Streptomycin)

-

This compound stock solution (in DMSO)

-

24-well or 48-well culture plates

-

Inverted microscope

-

Phosphate-Buffered Saline (PBS)

Procedure:

-

Preparation of Culture Medium: Prepare a complete culture medium consisting of RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin. Pre-warm the medium to 37°C.

-

Parasite Collection and Washing: Freshly collect adult parasites and wash them several times with pre-warmed PBS and then with the complete culture medium to remove any host debris.

-

Assay Setup: Place one adult parasite into each well of a multi-well plate containing 1 mL of complete culture medium.

-

Compound Preparation: Prepare serial dilutions of this compound in the complete culture medium from the stock solution. Ensure the final DMSO concentration does not exceed a level that affects parasite motility (typically ≤1%).

-

Treatment: Carefully replace the medium in each well with the medium containing the various concentrations of this compound. Include a solvent control (medium with the same final concentration of DMSO) and a negative control (medium only).

-

Incubation: Incubate the plates at 37°C in a humidified atmosphere with 5% CO2.

-

Motility Scoring: Observe the motility of the parasites under an inverted microscope at regular intervals (e.g., 1, 3, 6, 12, and 24 hours). Score the motility based on a predefined scale (e.g., 4 = normal movement; 3 = reduced movement; 2 = slow, infrequent movement; 1 = minimal movement/moribund; 0 = no movement/dead).

-

Data Analysis: Calculate the mean motility score for each concentration at each time point. The concentration at which motility ceases or is significantly inhibited can be determined.

Protocol 2: Egg Hatch Assay (EHA)

This assay evaluates the ovicidal activity of this compound by determining its ability to inhibit the hatching of parasite eggs.

Materials:

-

Parasite eggs (e.g., from Fasciola hepatica or Haemonchus contortus)

-

This compound stock solution (in DMSO)

-

Phosphate-Buffered Saline (PBS) or distilled water

-

96-well microtiter plates

-

Inverted microscope or microplate reader

-

Saturated salt solution (e.g., NaCl) for egg isolation

Procedure:

-

Egg Isolation: Isolate parasite eggs from fecal samples or adult parasite homogenates using a standard flotation technique with a saturated salt solution.

-

Egg Cleaning and Quantification: Wash the collected eggs several times with PBS or distilled water to remove debris. Resuspend the eggs in PBS and determine the concentration (eggs/mL) using a counting chamber. Adjust the suspension to a final concentration of approximately 100-200 eggs/100 µL.

-

Compound Preparation: Prepare serial dilutions of this compound in PBS. Include a positive control (e.g., a known ovicidal agent like albendazole) and a negative control (PBS with the corresponding concentration of DMSO).

-

Assay Setup: Dispense 100 µL of the egg suspension into each well of a 96-well plate. Add 100 µL of the this compound dilutions or controls to the respective wells. Each concentration should be tested in triplicate.

-

Incubation: Incubate the plates in the dark at an appropriate temperature (e.g., 25-27°C) for a period that allows for larval development and hatching in the control group (e.g., 48 hours for H. contortus, may be longer for F. hepatica).

-

Hatching Stimulation (for some species): After incubation, expose the plates to a bright light source to stimulate hatching if required for the specific parasite species.

-

Data Collection: Under an inverted microscope, count the number of hatched larvae and unhatched (embryonated) eggs in each well.

-

Data Analysis: Calculate the percentage of egg hatch inhibition for each concentration using the formula: % Inhibition = [1 - (Number of hatched larvae in test well / Number of hatched larvae in control well)] x 100. Determine the IC50 value (the concentration that inhibits 50% of egg hatching).

Protocol 3: Cytotoxicity Assay (MTT Assay)

This colorimetric assay measures the effect of this compound on the metabolic activity of mammalian cells, serving as an indicator of cytotoxicity.

Materials:

-

Mammalian cell line (e.g., HepG2, VERO)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the mammalian cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in the complete medium. Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with DMSO) and a no-treatment control.

-

Incubation: Incubate the plate for 24-48 hours at 37°C and 5% CO2.

-

MTT Addition: After the incubation period, add 10 µL of the MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells will convert the yellow MTT into purple formazan (B1609692) crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value (the concentration that reduces cell viability by 50%).

Troubleshooting & Optimization

Technical Support Center: Overcoming Clioxanide Solubility Issues

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with Clioxanide in aqueous solutions for experimental purposes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility in aqueous solutions a concern?

This compound is an anthelmintic agent belonging to the salicylanilide (B1680751) class of compounds.[1][2] Like many other compounds in this class, this compound is a hydrophobic molecule, making it poorly soluble in water. This low aqueous solubility can be a significant hurdle in experimental settings, particularly for in vitro and in vivo studies that require the compound to be in a dissolved state to interact with biological systems.

Q2: What is the primary solvent recommended for dissolving this compound for research purposes?

For laboratory research, particularly for in vitro cell-based assays, Dimethyl Sulfoxide (DMSO) is the most commonly recommended solvent for preparing a concentrated stock solution of this compound.[3] DMSO is a powerful, polar aprotic solvent capable of dissolving a wide range of polar and nonpolar compounds.[3]

Q3: What is the maximum solubility of this compound in DMSO?

Q4: How can I prepare a working solution of this compound in an aqueous medium (e.g., cell culture medium) from a DMSO stock?

To prepare a working solution, the concentrated DMSO stock should be serially diluted into the aqueous medium. It is critical to ensure the final concentration of DMSO in the experimental setup is low (typically less than 0.1% to 0.5%) to avoid solvent-induced cytotoxicity.[3] A sudden change in solvent polarity by adding the DMSO stock directly to a large volume of aqueous buffer can cause the compound to precipitate. Therefore, a stepwise dilution is recommended.

Q5: What should I do if this compound precipitates when I add the DMSO stock to my aqueous medium?

Precipitation upon dilution is a common issue with hydrophobic compounds. Here are some troubleshooting steps:

-

Reduce the final concentration: The desired final concentration of this compound in the aqueous medium might be above its solubility limit in that specific medium. Try working with a lower final concentration.

-

Optimize the DMSO concentration: While keeping the final DMSO concentration below cytotoxic levels, a slightly higher concentration (e.g., 0.2% vs 0.1%) might help maintain solubility. Always include a vehicle control with the same final DMSO concentration in your experiment.

-

Use a co-solvent: For challenging situations, a co-solvent system can be employed. A combination of DMSO, PEG300, and a surfactant like Tween 80 is often used for in vivo formulations and can be adapted for in vitro use, though careful validation is required to assess effects on the experimental system.[3]

-

Gentle warming and sonication: Briefly warming the solution to 37°C and using a sonicator bath can sometimes help in redissolving small amounts of precipitate. However, the stability of this compound under these conditions should be considered.

Troubleshooting Guide

| Problem | Possible Cause | Suggested Solution |

| This compound powder will not dissolve in DMSO. | The concentration is too high, exceeding the solubility limit. | Try adding more DMSO to decrease the concentration. Gentle warming (to 37°C) and vortexing or sonication may also help. |

| The DMSO is not of high purity or contains water. | Use anhydrous, high-purity DMSO. | |

| A clear DMSO stock solution of this compound becomes cloudy or forms a precipitate over time. | The compound is degrading or precipitating out of solution upon storage. | Store stock solutions at -20°C or -80°C in small, single-use aliquots to minimize freeze-thaw cycles. It is recommended to use freshly prepared solutions.[3] |

| Precipitate forms immediately upon diluting the DMSO stock into aqueous buffer or cell culture medium. | The aqueous solubility limit is exceeded due to the rapid change in solvent polarity. | Perform serial dilutions. Add the DMSO stock to a small volume of medium first, mix well, and then add this to the final volume. Ensure vigorous mixing during dilution. |

| The final concentration of this compound is too high for the aqueous medium. | Lower the final working concentration of this compound. | |

| Cells in the experiment show signs of toxicity, even at low this compound concentrations. | The final concentration of DMSO is too high, causing cellular stress or death. | Ensure the final DMSO concentration is below 0.5%, and preferably below 0.1%.[3] Always include a vehicle control (medium with the same final concentration of DMSO) to assess solvent toxicity. |

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

-

This compound powder (Molecular Weight: 541.51 g/mol )

-

Anhydrous, sterile Dimethyl Sulfoxide (DMSO)

-

Sterile microcentrifuge tubes or vials

-

Vortex mixer

-

Sonicator (optional)

Procedure:

-

Calculate the required mass: To prepare 1 mL of a 10 mM stock solution, you will need:

-

Mass (g) = 10 mmol/L * 1 L/1000 mL * 1 mL * 541.51 g/mol = 0.0054151 g = 5.42 mg

-

-

Weighing: Accurately weigh 5.42 mg of this compound powder and place it into a sterile vial.

-

Dissolution: Add 1 mL of anhydrous, sterile DMSO to the vial.

-

Mixing: Tightly cap the vial and vortex vigorously for 1-2 minutes until the solid is completely dissolved. The solution should be clear.

-

Sonication (if necessary): If the solid does not fully dissolve, place the vial in a sonicator bath for 10-15 minutes.

-

Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C for short-term storage (up to one month) or -80°C for long-term storage (up to one year).[3]

Protocol 2: Preparation of a Working Solution for Cell Culture

Materials:

-

10 mM this compound stock solution in DMSO

-

Sterile cell culture medium, pre-warmed to 37°C

Procedure (for a final concentration of 10 µM):

-

Serial Dilution: To minimize precipitation, perform a serial dilution.

-

Step 1 (Intermediate Dilution): Prepare a 1 mM intermediate solution by adding 10 µL of the 10 mM stock solution to 90 µL of pre-warmed cell culture medium. Mix gently by pipetting.

-

Step 2 (Final Dilution): Add the required volume of the 1 mM intermediate solution to your final volume of cell culture medium. For example, to prepare 1 mL of 10 µM working solution, add 10 µL of the 1 mM intermediate solution to 990 µL of pre-warmed cell culture medium.

-

-

Final DMSO Concentration: This two-step dilution results in a final DMSO concentration of 0.1%.

-

Vehicle Control: Prepare a vehicle control by adding the same final concentration of DMSO (0.1% in this case) to the cell culture medium without this compound.

-

Immediate Use: Use the prepared working solution immediately to treat cells.

Data Presentation

Table 1: this compound Properties

| Property | Value |

| Molecular Formula | C₁₅H₁₀ClI₂NO₃[2] |

| Molecular Weight | 541.51 g/mol [2] |

| Appearance | Solid powder |

| Aqueous Solubility | Poorly soluble |

Table 2: Recommended Solvents for Stock Solution

| Solvent | Recommended for | Notes |

| Dimethyl Sulfoxide (DMSO) | In vitro cell-based assays | High purity, anhydrous DMSO should be used. Prepare concentrated stock solutions and dilute into aqueous media. |

| Ethanol | Alternative for some applications | May be less effective at dissolving this compound compared to DMSO. Final concentration in aqueous media should be kept low. |

Mechanism of Action & Signaling Pathway

This compound, like other salicylanilides, is known to act as an uncoupler of oxidative phosphorylation in mitochondria.[4] This process disrupts the synthesis of ATP, the main energy currency of the cell, without inhibiting the electron transport chain itself.[4][5]

Mechanism:

-

Protonophore Action: Weakly acidic uncouplers like this compound are lipid-soluble and can diffuse across the inner mitochondrial membrane.[4]

-

Proton Shuttling: In the acidic intermembrane space, the uncoupler picks up a proton. It then diffuses to the alkaline matrix side and releases the proton.

-

Dissipation of Proton Gradient: This shuttling of protons dissipates the proton motive force (the electrochemical gradient) that is normally used by ATP synthase to produce ATP.[6]

-

Energy Dissipation as Heat: With the proton gradient dissipated, the energy from the electron transport chain is released as heat instead of being used for ATP synthesis.

Below is a diagram illustrating the uncoupling of oxidative phosphorylation by this compound.

Figure 1: Uncoupling of Oxidative Phosphorylation by this compound.

The diagram above illustrates how this compound acts as a protonophore, shuttling protons across the inner mitochondrial membrane and dissipating the proton gradient required for ATP synthesis.

Figure 2: Experimental Workflow for Solubilizing this compound.

This flowchart outlines the recommended steps for preparing this compound solutions for experimental use, including a troubleshooting loop for addressing precipitation issues.

References

- 1. The metabolism of the anthelmintics this compound and resorantel and related compounds in vitro by Moniezia expansa, Ascaris suum and mouse- and sheep-liver enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound, a new anthelmintic active against Fasciola hepatica and Haemonchus contortus in sheep - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound | TargetMol [targetmol.com]

- 4. Uncouplers of oxidative phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Uncouplers of oxidative phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. biochemden.com [biochemden.com]

Validation & Comparative

Comparative Efficacy of Closantel vs. Rafoxanide in Sheep: A Comprehensive Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy of two widely used salicylanilide (B1680751) anthelmintics, Closantel (B1026) and Rafoxanide (B1680503), in sheep. The information presented is supported by experimental data to aid in research, drug development, and informed decision-making.

Executive Summary

Closantel and Rafoxanide are both effective flukicides and nematocides used in sheep, primarily targeting Fasciola hepatica (liver fluke) and Haemonchus contortus (barber's pole worm). Both drugs share a similar mechanism of action, acting as uncouplers of oxidative phosphorylation in parasites, which leads to their death. While both are structurally similar and belong to the same chemical class, there are nuances in their efficacy against different developmental stages of parasites and in their pharmacokinetic profiles. This guide delves into the comparative efficacy, dosages, and experimental protocols from various studies.

Data Presentation: Quantitative Efficacy

The following tables summarize the quantitative data on the efficacy of Closantel and Rafoxanide against Fasciola hepatica and Haemonchus contortus in sheep, as reported in various studies.

Table 1: Comparative Efficacy against Fasciola hepatica in Sheep

| Drug | Dosage | Parasite Stage | Efficacy (%) | Reference |

| Rafoxanide | 7.5 mg/kg | 6-week-old | 86 | [1] |

| Rafoxanide | 2.5 mg/kg | 10-week-old | 88 | [1] |

| Rafoxanide | 7.5 mg/kg | 42-day-old | >85 | [2] |

| Rafoxanide | 7.5 mg/kg | Adult | 97.1 | [3] |

| Rafoxanide | 7.5 mg/kg | Adult | 64 | [4] |

| Rafoxanide | Not Specified | Naturally acquired | 91.8 | [5] |

| Closantel | 10 mg/kg | Mature and immature | Controls both | [6] |

Table 2: Comparative Efficacy against Haemonchus contortus in Sheep

| Drug | Dosage | Strain | Efficacy (%) | Reference |

| Closantel | 10 mg/kg | Benzimidazole-resistant | 91.24 - 98.23 | [7][8] |

| Closantel | 10 mg/kg | Fenbendazole-resistant | 100 | [9] |

| Closantel | 5 mg/kg | Fenbendazole-resistant | 100 | [10] |

| Closantel | 7.5 mg/kg | Not Specified | Sustained action for 4-5 weeks | [11] |

| Closantel | 15.0 mg/kg | Not Specified | Sustained action for 6-7 weeks | [11] |

| Rafoxanide | 7.5 mg/kg | Fenbendazole-resistant | 100 | [10] |

| Rafoxanide | 5 mg/kg | Unselected field strain | 91.7 | [12] |

Mechanism of Action

Both Closantel and Rafoxanide are salicylanilides that act as protonophores, uncoupling oxidative phosphorylation in the mitochondria of the parasite.[13][14] This disruption of the proton gradient across the inner mitochondrial membrane inhibits ATP synthesis, leading to a rapid depletion of the parasite's energy reserves and ultimately, its death.

Caption: Mechanism of action of Closantel and Rafoxanide.

Experimental Protocols

The efficacy data presented in this guide are derived from studies employing a range of experimental protocols. A generalized workflow for these comparative efficacy studies is outlined below.

Key Methodologies:

-

Animal Models: Studies typically utilize sheep of various breeds, ages, and sexes.[10] Animals are often confirmed to be parasite-free before the commencement of the experiment.

-

Infection: Sheep are either naturally infected or experimentally infected with a known number of infective larvae (L3) of H. contortus or metacercariae of F. hepatica.[10][15]

-

Treatment Groups: Animals are randomly allocated to different treatment groups, including a control group (untreated), a group treated with Closantel, and a group treated with Rafoxanide.[10]

-

Drug Administration: The drugs are administered orally as a drench at specified dosages based on the body weight of the sheep.[10]

-

Efficacy Assessment:

-

Fecal Egg Count Reduction Test (FECRT): Fecal samples are collected from each animal before and at specific intervals after treatment to count the number of parasite eggs per gram of feces (EPG). The percentage reduction in EPG is then calculated.[10]

-

Worm Burden Reduction: At the end of the study period (typically 10-14 days post-treatment), animals are euthanized, and their gastrointestinal tracts or livers are examined to recover and count the number of adult worms. The percentage reduction in worm burden in the treated groups is calculated relative to the control group.[10]

-

Caption: Generalized experimental workflow for efficacy trials.

Dosage and Administration

-

Closantel: The recommended oral dose for sheep is typically 10 mg/kg body weight for the treatment of H. contortus and both mature and immature stages of F. hepatica.[6][7][8] Some studies have also evaluated doses of 5 mg/kg and 7.5 mg/kg for H. contortus.[10][11]

-

Rafoxanide: The standard oral dosage for sheep is 7.5 mg/kg body weight.[16][17][18] This dosage has been shown to be effective against adult and immature liver flukes (older than 6 weeks) and various gastrointestinal nematodes.[17]

Important Considerations

-

Cross-Resistance: As both Closantel and Rafoxanide belong to the salicylanilide class and have a similar mode of action, there is a risk of cross-resistance.[19] It is advised not to use these drugs interchangeably or in rotation to mitigate the development of resistance.[19]

-

Spectrum of Activity: Both drugs are effective against blood-sucking parasites. Their efficacy against immature stages of Fasciola hepatica can vary, with some studies suggesting better activity of Closantel against a wider range of immature stages.

-

Pharmacokinetics: Both drugs are highly bound to plasma proteins, which contributes to their long half-lives in sheep (mean of 14.5 days for Closantel and 16.6 days for Rafoxanide), providing a sustained therapeutic effect.[1]

Conclusion

Both Closantel and Rafoxanide are valuable tools for the control of important parasitic infections in sheep. While their efficacy against adult Haemonchus contortus and mature Fasciola hepatica is comparable, differences may exist in their activity against immature fluke stages. The choice of anthelmintic should be based on the specific parasite challenge, the age of the parasites, and local resistance patterns. Prudent use of these drugs, as part of an integrated parasite control program, is crucial to maintain their efficacy and minimize the development of resistance.

References

- 1. The pharmacodynamics of the flukicidal salicylanilides, rafoxanide, closantel and oxyclosanide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. journals.co.za [journals.co.za]

- 3. api.pakjas.com.pk [api.pakjas.com.pk]

- 4. The activity of triclabendazole against immature and adult Fasciola hepatica infections in sheep - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. veterinarypaper.com [veterinarypaper.com]

- 6. assets.cdn.thewebconsole.com [assets.cdn.thewebconsole.com]

- 7. Efficacy of closantel against benzimidazole resistant Haemonchus contortus infection in sheep [arccjournals.com]

- 8. researchgate.net [researchgate.net]

- 9. Efficacy of closantel against fenbendazole and levamisole resistant Haemonchus contortus in small ruminants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. erepository.uonbi.ac.ke [erepository.uonbi.ac.ke]

- 11. Field trials with closantel and Haemonchus contortus in sheep in Papua New Guinea - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. repository.up.ac.za [repository.up.ac.za]

- 13. researchgate.net [researchgate.net]

- 14. Pharmacodynamics: Mechanisms of Anthelmintic Action in Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]

- 15. The efficiency of clioxanide and rafoxanide against Fasciola hepatica in sheep by different routes of administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. univet-sy.com [univet-sy.com]

- 17. Rafoxanide + Aqueous Base Oral Suspension [schwitzbiotech.in]

- 18. dadvet.com [dadvet.com]

- 19. scops.org.uk [scops.org.uk]

Safety Operating Guide

Proper Disposal of Clioxanide: A Guide for Laboratory Professionals

Ensuring the safe and environmentally responsible disposal of Clioxanide is paramount for any laboratory setting. As a substance classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects, adherence to strict disposal protocols is not just a matter of regulatory compliance, but a critical component of laboratory safety and environmental stewardship.

Improper disposal of this compound can lead to the contamination of water systems and pose a significant threat to ecosystems.[1][2] This guide provides essential, step-by-step procedures for researchers, scientists, and drug development professionals to manage and dispose of this compound waste safely and effectively. The procedures outlined are grounded in general principles of hazardous waste management and specific safety data for this compound.

Immediate Safety and Handling

Before beginning any disposal procedure, it is crucial to handle this compound with appropriate personal protective equipment (PPE). This includes wearing protective gloves, clothing, and eye protection.[3] Ensure adequate ventilation in the handling area to avoid inhalation of any dust or fumes.[4] In case of a spill, collect the material, bind it, and pump it off, ensuring it does not enter drains.[5]

Step-by-Step Disposal Procedure

The disposal of this compound must be conducted through an approved hazardous waste disposal plant. Do not dispose of this compound down the drain or in regular solid waste.

1. Waste Identification and Segregation:

-

Clearly identify all waste containing this compound, including pure substance, contaminated labware (e.g., vials, pipettes, gloves), and solutions.

-

Segregate this compound waste from non-hazardous waste streams. It should be collected in a designated, properly labeled, and sealed container.

2. Container and Labeling:

-

Use a dedicated, leak-proof, and chemically resistant container for this compound waste.

-

The container must be clearly labeled as "Hazardous Waste" and should include the name "this compound," the associated hazards (e.g., "Toxic," "Environmental Hazard"), and the date of accumulation.

3. Storage:

-

Store the sealed hazardous waste container in a designated, secure, and well-ventilated area, away from incompatible materials.

-

The storage area should be clearly marked as a hazardous waste accumulation point.

4. Arrange for Professional Disposal:

-

Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the collection and disposal of the this compound waste.

-

Provide the waste manifest or any other required documentation to the disposal service.

5. Documentation:

-

Maintain a log of the amount of this compound waste generated, its accumulation start date, and the date it was sent for disposal. This is crucial for regulatory compliance.

Quantitative Data on this compound Hazards

The following table summarizes key hazard information for this compound, underscoring the importance of proper disposal.

| Hazard Classification | GHS Statement | Precautionary Statement |

| Acute Oral Toxicity | H302: Harmful if swallowed. | P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P301 + P312 + P330: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. Rinse mouth. |

| Acute Aquatic Hazard | H400: Very toxic to aquatic life. | P273: Avoid release to the environment. |

| Chronic Aquatic Hazard | H410: Very toxic to aquatic life with long lasting effects. | P391: Collect spillage. |

Source: Sigma-Aldrich Safety Data Sheet

Experimental Protocols

Small Spill Clean-up Protocol:

-

Restrict Access: Cordon off the area of the spill to prevent exposure.

-

Don PPE: Wear appropriate PPE, including a respirator if dust is present.

-

Containment: For liquid spills, use an inert absorbent material (e.g., vermiculite, sand) to contain the spill. For solid spills, carefully sweep or scoop the material to avoid generating dust.

-

Collection: Place the absorbed or collected material into a labeled hazardous waste container.

-

Decontamination: Clean the spill area with a suitable solvent (e.g., as recommended by your institution's safety protocols), and collect the cleaning materials as hazardous waste.

-

Ventilation: Ensure the area is well-ventilated.

Disposal Workflow Diagram

The following diagram illustrates the logical flow for the proper disposal of this compound waste in a laboratory setting.

Caption: Logical workflow for the proper disposal of this compound waste.

Adherence to these procedures will ensure the safety of laboratory personnel, protect the environment, and maintain compliance with hazardous waste regulations. Always consult your institution's specific safety guidelines and the most recent Safety Data Sheet (SDS) for this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Clioxanide

Essential protocols and safety measures for the handling and disposal of Clioxanide, ensuring the well-being of laboratory professionals and the integrity of research.

For researchers, scientists, and drug development professionals, the safe handling of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for the anthelmintic drug this compound, including personal protective equipment (PPE), procedural guidance for its use, and comprehensive disposal plans. By adhering to these protocols, laboratories can ensure a safe research environment and maintain compliance with safety regulations.

Quantitative Safety Data

While specific occupational exposure limits (OELs) for this compound have not been established, it is crucial to handle the compound with care due to its potential hazards.[1] The following table summarizes the available safety data for this compound.

| Parameter | Value | Source |

| GHS Classification | Acute toxicity, Oral (Category 4), H302; Short-term (acute) aquatic hazard (Category 1), H400; Long-term (chronic) aquatic hazard (Category 1), H410 | [1] |

| Signal Word | Warning | [1] |

| Hazard Statements | H302: Harmful if swallowed. H410: Very toxic to aquatic life with long lasting effects. | [1] |

| Occupational Exposure Limits (OELs) | No data available | [1] |

| Oral LD50 (Rat) | Data not available |

Personal Protective Equipment (PPE)

When handling this compound, appropriate personal protective equipment is mandatory to prevent exposure. The following PPE should be used:

-

Eye Protection: Chemical safety goggles or a face shield are essential to protect against splashes.

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber) must be worn. Gloves should be inspected before use and disposed of properly after handling the compound.

-

Respiratory Protection: In cases where dust or aerosols may be generated, a NIOSH-approved respirator should be used.

-

Protective Clothing: A lab coat or chemical-resistant apron should be worn to protect the skin.

Experimental Protocol: Preparation of a this compound Stock Solution

This protocol provides a general guideline for preparing a stock solution of this compound for in-vitro assays. Researchers should adapt this protocol based on their specific experimental needs and laboratory safety procedures.

Materials:

-

This compound powder

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Sterile microcentrifuge tubes

-

Vortex mixer

-

Sonicator (optional)

-

Calibrated pipettes and sterile tips

Procedure:

-

Calculate the required mass of this compound: Determine the desired concentration and volume of the stock solution. Use the molecular weight of this compound (541.5 g/mol ) to calculate the mass needed.

-

Weighing: In a chemical fume hood, carefully weigh the calculated amount of this compound powder using an analytical balance.

-

Dissolution: Transfer the weighed this compound to a sterile microcentrifuge tube. Add the calculated volume of anhydrous DMSO to the tube.

-

Mixing: Tightly cap the tube and vortex the solution until the this compound is completely dissolved. If necessary, use a sonicator to aid dissolution.

-

Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C in a tightly sealed, light-protected container.

Safe Handling and Disposal Plan

Adherence to a strict handling and disposal plan is critical to mitigate the risks associated with this compound.

Handling Workflow

Caption: A workflow for the safe handling of this compound in a laboratory setting.

Disposal Plan

This compound is classified as a halogenated organic compound and is very toxic to aquatic life with long-lasting effects. Therefore, it must be disposed of as hazardous waste.

Step-by-Step Disposal Guidance:

-

Segregation: Collect all this compound waste, including unused product, contaminated materials (e.g., gloves, pipette tips), and empty containers, in a designated and clearly labeled hazardous waste container.

-

Container Management: Keep the waste container tightly closed and store it in a cool, dry, and well-ventilated area away from incompatible materials.

-

Licensed Disposal: Arrange for the collection and disposal of the hazardous waste by a licensed environmental waste management company.

-

Spill Management: In case of a spill, wear appropriate PPE and contain the spill using an inert absorbent material. Collect the absorbed material into a hazardous waste container. Ventilate the area and clean the spill site thoroughly.

Logical Relationship of Safety Procedures

References

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.